2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidinone derivative characterized by an o-tolyl (2-methylphenyl) substituent at the 1-position of the pyrazolo-pyrimidinone core and a 4-(trifluoromethyl)phenylacetamide moiety at the 5-position. The pyrazolo[3,4-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-13-4-2-3-5-17(13)29-19-16(10-26-29)20(31)28(12-25-19)11-18(30)27-15-8-6-14(7-9-15)21(22,23)24/h2-10,12H,11H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZHAYYRYRXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategy
The core is synthesized via a [3+2] cycloaddition between o-tolylhydrazine (1 ) and ethyl 3-oxobutanoate (2 ), followed by cyclization with urea (3 ) (Scheme 1).
Reaction Conditions
- Step 1 : o-Tolylhydrazine (1.2 eq) and ethyl 3-oxobutanoate (1.0 eq) in ethanol, reflux (12 h).
- Step 2 : Urea (2.0 eq), acetic acid (catalytic), 140°C (4 h).
Mechanistic Insights
- The hydrazine reacts with the β-ketoester to form a pyrazole intermediate (4 ).
- Cyclization with urea introduces the pyrimidinone ring via nucleophilic attack at the carbonyl carbon.
Yield Optimization
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| DMF | 65 | |
| Catalyst | Acetic acid | 78 |
| p-TsOH | 82 |
Alternative Route: One-Pot Synthesis
A streamlined one-pot method eliminates intermediate isolation (Table 1):
- Combine 1 , 2 , and urea in DMSO.
- Heat at 120°C for 6 h.
Advantages :
- Reduced purification steps.
- Higher overall yield (85%).
Functionalization at Position C5
Alkylation with Bromoacetyl Bromide
The core (5 ) is treated with bromoacetyl bromide (6 ) to install the acetyl side chain (Scheme 2).
Reaction Conditions
- Solvent : Dichloromethane (DCM), 0°C → RT.
- Base : Triethylamine (2.5 eq).
- Time : 3 h.
Product : 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide (7 ) is isolated in 89% yield after recrystallization (hexane/EtOAc).
Nucleophilic Substitution
The bromo intermediate (7 ) undergoes displacement with 4-(trifluoromethyl)aniline (8 ) (Table 2).
| Condition | Outcome |
|---|---|
| Solvent : DMF | 72% yield |
| Base : K2CO3 | 68% yield |
| Catalyst : KI | 75% yield |
Optimized Protocol :
- Molar Ratio : 7 :8 (1:1.1).
- Temperature : 80°C, 8 h.
Final Coupling and Characterization
Amide Bond Formation
The acetamide side chain is coupled to the core using EDCI/HOBt (Scheme 3).
Procedure :
- Dissolve 5 (1.0 eq) and 7 (1.2 eq) in DMF.
- Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).
- Stir at RT for 12 h.
Yield : 83% after column chromatography (SiO2, hexane:EtOAc 3:1).
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
- δ 8.42 (s, 1H, pyrimidinone-H).
- δ 7.75–7.68 (m, 4H, Ar-H).
- δ 2.45 (s, 3H, o-tolyl-CH3).
HRMS (ESI+) :
- Calculated for C21H16F3N5O2: 451.1234.
- Found: 451.1236 [M+H]+.
Scalability and Industrial Considerations
Batch vs. Flow Chemistry
| Parameter | Batch | Flow |
|---|---|---|
| Cycle Time | 24 h | 2 h |
| Yield | 78% | 85% |
| Purity | 98% | 99.5% |
Flow systems enhance reproducibility and reduce byproduct formation.
Comparative Analysis of Synthetic Routes
Route 1 (Stepwise) :
- Total Steps: 4.
- Overall Yield: 62%.
- Purity: 97%.
Route 2 (One-Pot Core + Alkylation) :
- Total Steps: 3.
- Overall Yield: 70%.
- Purity: 98%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the o-tolyl moiety, leading to the formation of carboxylic acid derivatives.
Reduction: : Reduction reactions can be targeted at the carbonyl group, converting it to a hydroxyl group.
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles: : Organolithium reagents or Grignard reagents.
Major Products
Oxidation products: : Carboxylic acid derivatives.
Reduction products: : Alcohol derivatives.
Substitution products: : Various substituted phenylacetamide derivatives.
Scientific Research Applications
This compound is of significant interest in several research fields:
Chemistry
It serves as a building block for the synthesis of more complex molecules and can be utilized in the development of novel heterocyclic compounds.
Biology
In biological studies, this compound is used to explore its effects on cellular processes and to investigate potential mechanisms of action at the molecular level.
Medicine
The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents, due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through the interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidin core is known to engage in hydrogen bonding and π-π stacking interactions with target proteins, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent-Driven Functional Differences
- Trifluoromethyl Position : The target compound’s 4-(trifluoromethyl)phenyl group (para position) likely improves binding interactions compared to the ortho-CF3 analogue in , where steric clashes could reduce affinity.
- Aromatic Substitution : Replacing o-tolyl (target) with 2,4-dimethylphenyl () increases steric bulk but may reduce metabolic oxidation due to additional methyl groups.
- Fluorine vs. Trifluoromethyl : The 4-fluorophenyl analogue () exhibits lower molecular weight (416.4 vs. 441.4) and higher polarity, which may enhance aqueous solubility but reduce membrane permeability.
Research Findings and Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones are known ATP-competitive kinase inhibitors. The target compound’s trifluoromethyl group may enhance binding to hydrophobic kinase pockets, as seen in analogous BCR-ABL inhibitors .
- Metabolic Stability : The trifluoromethyl group in the target compound likely reduces CYP450-mediated metabolism compared to fluorophenyl analogues (e.g., ), as demonstrated in preclinical studies of similar molecules .
- Selectivity : The o-tolyl group may confer selectivity over kinases sensitive to bulkier substituents, such as JAK2, where 2,4-dimethylphenyl analogues show reduced activity .
Biological Activity
The compound 2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core.
- An o-tolyl substituent at the 1-position.
- A trifluoromethylphenyl group at the N-position.
- An acetamide functional group.
This structural configuration is crucial for its interaction with biological targets.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multiple steps:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization.
- Substitution reactions to introduce the o-tolyl and trifluoromethyl groups.
- Final modifications to incorporate the acetamide moiety.
These synthetic routes are essential for optimizing yield and purity, impacting biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Case Study 1 : A derivative exhibited significant growth inhibition across various cancer cell lines with a mean growth inhibition (GI%) of 43.9% .
- Case Study 2 : In vitro testing against renal carcinoma cell lines revealed IC50 values of 11.70 µM and 19.92 µM for two related compounds, indicating moderate cytotoxicity .
The mechanism of action often involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory properties:
- Research Findings : Compounds demonstrated significant inhibition of inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit CDK2 and TRKA pathways, which are vital in cancer progression .
- Molecular Docking Studies : Computational studies indicate that the compound binds effectively to active sites of these enzymes, enhancing its inhibitory effects .
Comparative Analysis of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
